molecular formula C8H12O2 B13469822 4,4-dimethylhex-5-ynoic Acid

4,4-dimethylhex-5-ynoic Acid

Cat. No.: B13469822
M. Wt: 140.18 g/mol
InChI Key: HBJULNCQFDBVKK-UHFFFAOYSA-N
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Description

4,4-dimethylhex-5-ynoic acid is an organic compound with the molecular formula C8H12O2 It contains a carboxylic acid functional group and a triple bond within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethylhex-5-ynoic acid can be achieved through several methods. One common approach involves the alkylation of acetylene derivatives followed by carboxylation. For instance, the reaction of 4,4-dimethyl-1-pentyne with carbon dioxide in the presence of a strong base like sodium hydroxide can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethylhex-5-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic acyl substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.

    Substitution: Thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Acyl chlorides, esters, or amides.

Scientific Research Applications

4,4-dimethylhex-5-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-dimethylhex-5-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the triple bond can participate in π-π interactions. These interactions can modulate the activity of enzymes and affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4-dimethylhexanoic acid: Similar structure but lacks the triple bond.

    4,4-dimethylpent-2-ynoic acid: Similar structure but with a different position of the triple bond.

    Hex-5-ynoic acid: Similar structure but without the dimethyl groups.

Uniqueness

4,4-dimethylhex-5-ynoic acid is unique due to the presence of both the carboxylic acid group and the triple bond in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

4,4-dimethylhex-5-ynoic acid

InChI

InChI=1S/C8H12O2/c1-4-8(2,3)6-5-7(9)10/h1H,5-6H2,2-3H3,(H,9,10)

InChI Key

HBJULNCQFDBVKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)O)C#C

Origin of Product

United States

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